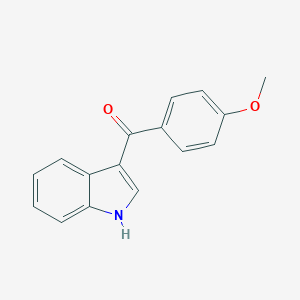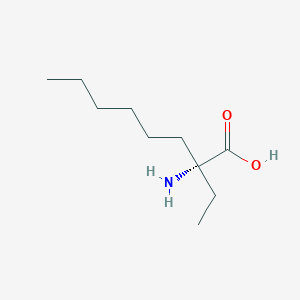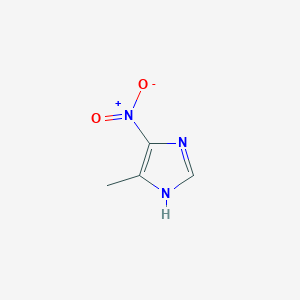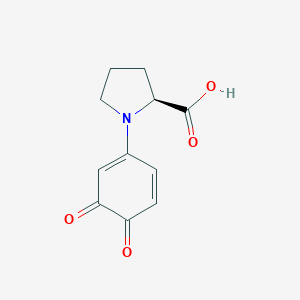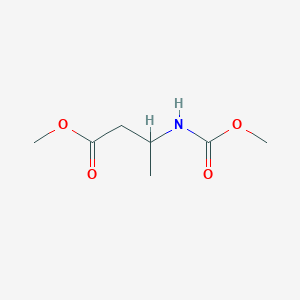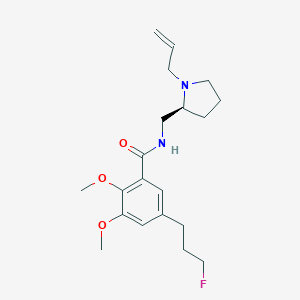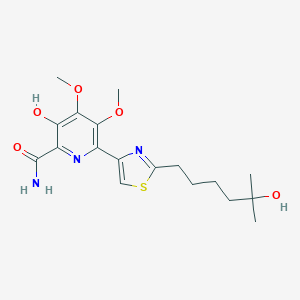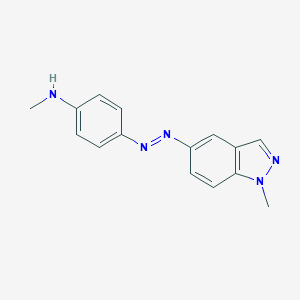
1-Methyl-5-(4-methylaminophenylazo)indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(4-methylaminophenylazo)indazole, also known as MPAI, is a synthetic compound that has been used in scientific research for its ability to selectively bind to and activate the G protein-coupled receptor GPR18. This receptor is found in various tissues throughout the body, including the brain, immune system, and gastrointestinal tract, and has been implicated in a range of physiological and pathological processes.
Mechanism Of Action
1-Methyl-5-(4-methylaminophenylazo)indazole binds to and activates GPR18, which is a member of the G protein-coupled receptor family. Upon activation, GPR18 can signal through a variety of intracellular pathways, including the Gαi/o and Gαq/11 pathways. The specific downstream effects of GPR18 activation depend on the cell type and context, but may include inhibition of adenylyl cyclase, activation of phospholipase C, and modulation of ion channels.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-Methyl-5-(4-methylaminophenylazo)indazole are largely mediated through its activation of GPR18. In immune cells, for example, 1-Methyl-5-(4-methylaminophenylazo)indazole has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, while promoting the production of anti-inflammatory cytokines such as IL-10. In addition, 1-Methyl-5-(4-methylaminophenylazo)indazole has been shown to modulate the activity of ion channels in neurons, leading to changes in neuronal excitability and pain perception.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Methyl-5-(4-methylaminophenylazo)indazole in lab experiments is its selectivity for GPR18, which allows for more precise investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of 1-Methyl-5-(4-methylaminophenylazo)indazole is its relatively low potency, which may require the use of higher concentrations in some experiments. In addition, 1-Methyl-5-(4-methylaminophenylazo)indazole may have off-target effects on other receptors or signaling pathways, which could complicate interpretation of experimental results.
Future Directions
There are several potential future directions for research involving 1-Methyl-5-(4-methylaminophenylazo)indazole and GPR18. One area of interest is the role of GPR18 in the regulation of inflammation and immune responses, particularly in the context of autoimmune and inflammatory diseases. Another area of interest is the potential therapeutic applications of GPR18 agonists, particularly in the treatment of pain and other neurological disorders. Finally, further investigation is needed to fully understand the downstream signaling pathways and physiological effects of GPR18 activation, which could lead to the development of more potent and selective agonists for this receptor.
Synthesis Methods
1-Methyl-5-(4-methylaminophenylazo)indazole can be synthesized through a multi-step process involving the reaction of 4-nitroaniline with 1-phenyl-1H-indazole-3-carboxylic acid, followed by reduction and diazotization of the resulting intermediate. The final product is obtained through coupling of the diazonium salt with N,N-dimethyl-p-phenylenediamine.
Scientific Research Applications
1-Methyl-5-(4-methylaminophenylazo)indazole has been used in a variety of scientific studies to investigate the role of GPR18 in various physiological and pathological processes. For example, 1-Methyl-5-(4-methylaminophenylazo)indazole has been shown to activate GPR18 in immune cells, leading to the inhibition of cytokine production and the promotion of anti-inflammatory responses. In addition, 1-Methyl-5-(4-methylaminophenylazo)indazole has been used to study the role of GPR18 in pain perception, with some studies suggesting that activation of this receptor may have analgesic effects.
properties
CAS RN |
122168-70-1 |
|---|---|
Product Name |
1-Methyl-5-(4-methylaminophenylazo)indazole |
Molecular Formula |
C15H15N5 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-methyl-4-[(1-methylindazol-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H15N5/c1-16-12-3-5-13(6-4-12)18-19-14-7-8-15-11(9-14)10-17-20(15)2/h3-10,16H,1-2H3 |
InChI Key |
CEWVGHSHRLURPP-UHFFFAOYSA-N |
SMILES |
CNC1=CC=C(C=C1)N=NC2=CC3=C(C=C2)N(N=C3)C |
Canonical SMILES |
CNC1=CC=C(C=C1)N=NC2=CC3=C(C=C2)N(N=C3)C |
synonyms |
1-methyl-5-(4-methylaminophenylazo)indazole NMeMA5I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Methyl(1,3-thiazol-2-yl)amino]ethanol](/img/structure/B43945.png)

